2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-ol
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Overview
Description
2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-ol is an organic compound with the molecular formula C10H16O2 It is a derivative of furan, a heterocyclic organic compound, and features a hydroxyl group attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-ol typically involves the reaction of 5-methylfuran-2-carbaldehyde with a suitable Grignard reagent, such as 2,2-dimethylpropan-1-ol magnesium bromide. The reaction is carried out in an anhydrous solvent, such as diethyl ether, under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting product is then purified through standard techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group with halides.
Major Products Formed
Oxidation: 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-one (ketone) or 2,2-Dimethyl-1-(5-methylfuran-2-yl)propanal (aldehyde).
Reduction: 2,2-Dimethyl-1-(5-methylfuran-2-yl)propane.
Substitution: 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-chloride or 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine.
Scientific Research Applications
2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved are subject to ongoing research and may vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine
- 2,2-Dimethyl-1-(5-methylfuran-2-yl)butan-1-one
- 2,5-Dimethylfuran
Uniqueness
2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-ol is unique due to the presence of both a furan ring and a tertiary alcohol group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-7-5-6-8(12-7)9(11)10(2,3)4/h5-6,9,11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFBBLKTFNJLHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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